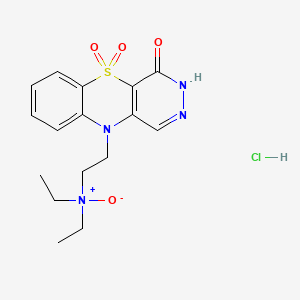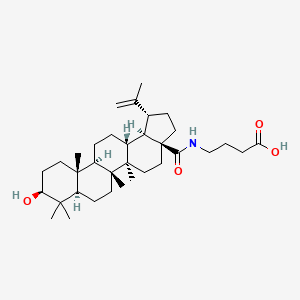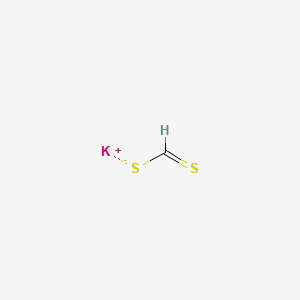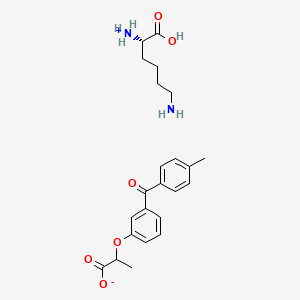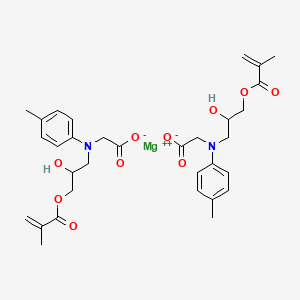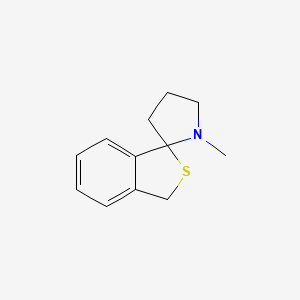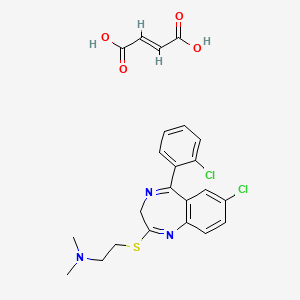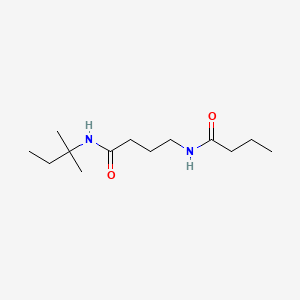
Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butanamide backbone with specific substituents that influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- typically involves multiple steps, starting from readily available starting materials One common approach is the reaction of butanamide with 1,1-dimethylpropylamine under controlled conditions to introduce the N-(1,1-dimethylpropyl) group
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological tool.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and cellular processes. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism depends on the specific context and application being studied.
Vergleich Mit ähnlichen Verbindungen
- Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxopropyl)amino)-
- Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxopentyl)amino)-
Comparison: Compared to similar compounds, Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- has unique structural features that influence its reactivity and applications. For instance, the length and branching of the substituents can affect its solubility, stability, and interaction with other molecules. These differences make it a valuable compound for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
82023-94-7 |
|---|---|
Molekularformel |
C13H26N2O2 |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
4-(butanoylamino)-N-(2-methylbutan-2-yl)butanamide |
InChI |
InChI=1S/C13H26N2O2/c1-5-8-11(16)14-10-7-9-12(17)15-13(3,4)6-2/h5-10H2,1-4H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
PHGSPVZMEYQHGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NCCCC(=O)NC(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


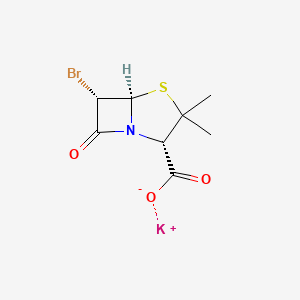




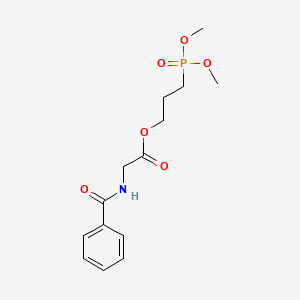
![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
